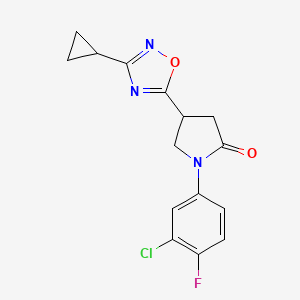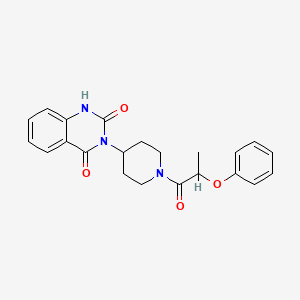
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PPQ and has been shown to possess a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis
A novel method for the synthesis of related compounds, such as benzimidazo[2,1-b]quinazolin-1(1H)-ones, involves an ultrasound-assisted, piperidine-catalyzed reaction. This method, which uses 2-aminobenzimidazoles, aromatic aldehydes, and 1,3-dione, highlights the potential for innovative synthesis techniques in compounds related to 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (Chen et al., 2016).
Cyclization in the Presence of Amines
Research shows that certain compounds, when heated in piperidine, undergo cyclization to form derivatives like 2-(1-hydroxyalkyl)naphtho[2,3-g]indole-6,11-diones. This illustrates the potential of piperidine-related compounds in creating new chemical structures (Barabanov et al., 2001).
Antimicrobial Studies
Synthesis of quinazolinone derivatives, including those using piperidine, has been explored for antimicrobial applications. Some synthesized compounds displayed promising antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Vidule, 2011).
Novel Anticancer Agents
The synthesis of novel quinazolinone derivatives has been researched for their potential as anticancer agents. This research indicates the broader applicability of compounds related to 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in the field of oncology (Poorirani et al., 2018).
Herbicide Development
Studies on triketone-containing quinazoline-2,4-dione derivatives have shown potential for herbicide development. This research demonstrates the compound's applicability in agriculture, particularly in weed control (Wang et al., 2014).
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15(29-17-7-3-2-4-8-17)20(26)24-13-11-16(12-14-24)25-21(27)18-9-5-6-10-19(18)23-22(25)28/h2-10,15-16H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIRWGXOQPOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

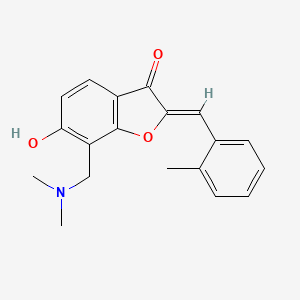
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)
![6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2913118.png)
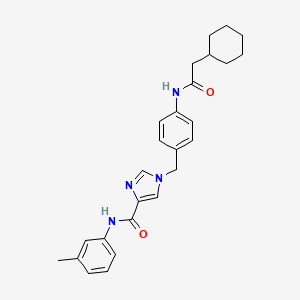
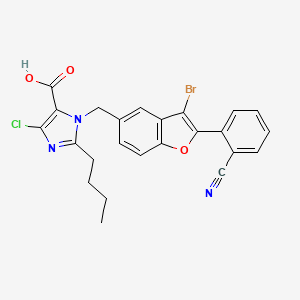
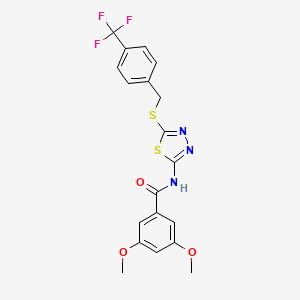
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)
![6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile](/img/structure/B2913123.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2913126.png)

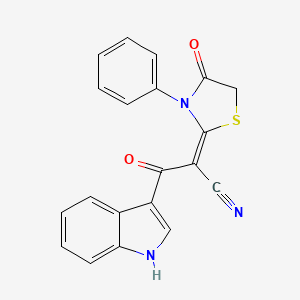
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)

